2-Chloro-7-fluorobenzo[d]thiazole
Overview
Description
2-Chloro-7-fluorobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H3ClFNS and its molecular weight is 187.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Pharmacological Evaluation : A study by Gurupadayya et al. (2008) involved the synthesis of various derivatives of 7-chloro-6-fluoro-2-arylidenylaminobenzo[1,3]thiazole. These compounds were evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities.
Anthelmintic Activity : A paper by Javali et al. (2010) explored the synthesis of fluoro-substituted benzothiazole derivatives for biological and pharmacological screening, including antibacterial activity.
Chemical Binding and Spectroscopy Studies : Research by Sun et al. (2008) focused on evaluating the binding capability of benzothiazoline-2-thione derivatives with gold through DFT calculations and FT-Raman spectroscopy.
Antimicrobial and Cytotoxic Studies : A study by Sumangala et al. (2012) synthesized novel 2,4-disubstituted-[1,3]-thiazole derivatives. These compounds were tested for antimicrobial activity and cytotoxicity.
Fluorogenic Reagent for Thiols : Imai et al. (1983) developed a new fluorogenic reagent, ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), for the detection of thiol compounds. This reagent showed superior reactivity compared to its 7-chloro analog Imai et al. (1983).
Synthesis and Characterization for Binding Studies : Kumar et al. (2017) synthesized and characterized a new imine-based molecule for antifungal activity and BSA binding studies Kumar et al. (2017).
Chemical Synthesis and Characterization
Cationic Carbene Complexes : Research by Fraser et al. (1974) involved the reaction of 2-chloro derivatives with various metals to yield cationic carbene complexes Fraser et al. (1974).
Synthesis of Schiff's Bases and Their Evaluation : Bannimath et al. (2010) synthesized new series of Schiff's bases from 7-chloro-6-fluoro-2-aminobenzothiazole and evaluated them for analgesic and anti-inflammatory activities Bannimath et al. (2010).
Analysis of Pharmaceutical Amines : Elbashir et al. (2011) discussed the use of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) as a reagent for the determination of pharmaceutical amines Elbashir et al. (2011).
Magnetic Single-Molecule Magnets : Langley et al. (2016) enhanced the magnetic properties of {CrLn} single-molecule magnets by substituting bridging ligands with 2-chloro-4,5-fluorobenzoate Langley et al. (2016).
Synthesis of Thiazolidinone Compounds : Saleh et al. (2020) synthesized thiazolidinone compounds derived from Schiff bases and evaluated their laser and biological efficacy Saleh et al. (2020).
Antitumor Activity of Benzothiazole Derivatives : Bolakatti et al. (2014) synthesized a series of benzothiazole derivatives and screened them for in vitro cytotoxicity against various cancer cell lines Bolakatti et al. (2014).
Solid-Phase Synthesis of Heterocyclic Scaffolds : Křupková et al. (2013) described the use of 4-chloro-2-fluoro-5-nitrobenzoic acid for the synthesis of various heterocyclic scaffolds Křupková et al. (2013).
Regioselective Intramolecular Arylthiolations : Sahoo et al. (2012) studied the intramolecular C–S bond formation in aryl thioureas using Cu(I) and Pd(II) catalysts Sahoo et al. (2012).
Anti-Lung Cancer Activity of Fluoro Substituted Benzo[b]pyran : Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives and tested them against human cancer cell lines Hammam et al. (2005).
Organolithium Reactions with Halobenzoic Acids : Gohier et al. (2003) examined the reactions of organolithium reagents with unprotected 2-halobenzoic acids Gohier et al. (2003).
Synthesis of Fluazolate : Hsieh et al. (2016) achieved the synthesis of fluazolate via regioselective cyclocondensation and nucleophilic substitution-cyclization strategies Hsieh et al. (2016).
Ortho-Lithiation of Substituted Fluoroarenes : Mongin and Schlosser (1996) investigated the deprotonation of fluoroarenes with chloro or bromo substituents Mongin and Schlosser (1996).
Mechanism of Action
While the specific mechanism of action for “2-Chloro-7-fluorobenzo[d]thiazole” is not mentioned in the retrieved papers, benzothiazole derivatives are known to exhibit a wide range of biological activities . They have been found to have antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties .
Safety and Hazards
Future Directions
The future directions for “2-Chloro-7-fluorobenzo[d]thiazole” and other benzothiazole derivatives are likely to involve further exploration of their biological activities and potential applications in drug design . The development of new synthesis methods and patterns of reactivity may also be a focus of future research .
Biochemical Analysis
Biochemical Properties
2-Chloro-7-fluorobenzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in cell signaling. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been linked to hepatotoxicity and nephrotoxicity in animal studies. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via organic anion transporters, affecting its intracellular concentration and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism .
Properties
IUPAC Name |
2-chloro-7-fluoro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPCQNLKLWGDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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